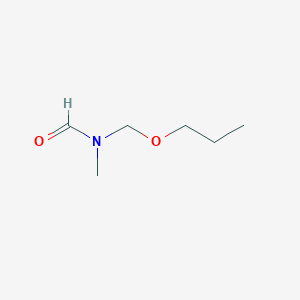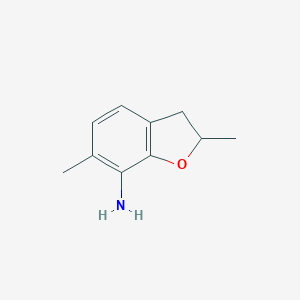
1-méthyl-1H-pyrazol-5-ol
Vue d'ensemble
Description
5-Hydroxy-1-methylpyrazole is an organic compound with the chemical formula C4H6N2O. It is characterized by the presence of hydroxy and methyl functional groups attached to a pyrazole ring.
Applications De Recherche Scientifique
5-Hydroxy-1-methylpyrazole has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Pyrazole derivatives have been associated with diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .
Analyse Biochimique
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 1-Methyl-1H-pyrazol-5-ol in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently limited .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Hydroxy-1-methylpyrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with appropriate reagents under controlled conditions. Another method includes the oxidation of 1-methyl-5-amino-pyrazole using hydrogen peroxide in a suitable solvent such as dimethylformamide .
Industrial Production Methods
In industrial settings, the production of 5-Hydroxy-1-methylpyrazole often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Hydroxy-1-methylpyrazole can yield 1-methyl-5-oxo-pyrazole, while reduction can produce 1-methyl-5-amino-pyrazole .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrazol-5-ol
- 1-Methyl-5-hydroxy-1H-pyrazole
- 1-Methyl-5-hydroxypyrazole
- 2-Methyl-2H-pyrazol-3-ol
Uniqueness
5-Hydroxy-1-methylpyrazole is unique due to its specific combination of hydroxy and methyl groups attached to the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMARSTSWTFXHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312855 | |
| Record name | 1-Methyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33641-15-5 | |
| Record name | 1-Methyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the stability of 5-hydroxy-1-methylpyrazole unique, particularly in the context of brepocitinib metabolism?
A: 5-hydroxy-1-methylpyrazole is a key metabolite (M1) of the drug brepocitinib, a Janus kinase inhibitor. While initially not detected in circulation during early studies, further research revealed that M1 exhibits unusual instability in biological matrices like human plasma and phosphate buffer. [] This instability stems from a chemical oxidation process that leads to the loss of the 5-hydroxy-1-methylpyrazole moiety, ultimately forming an aminopyrimidine cleavage product (M2). [] This unexpected instability highlights the importance of understanding metabolite stability when evaluating drug metabolism.
Q2: Can you provide an example of a synthetic route to obtain a 5-hydroxy-1-methylpyrazole derivative?
A: One example involves the synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). This process starts by reacting methyl (2E)-3-methoxyacrylate with excess methylhydrazine to yield crude 1-methyl-2-pyrazolin-5-one. Subsequently, this intermediate is reacted with cyclohexanone to obtain the final 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) derivative in high yield (86%). [] This example demonstrates a potential synthetic approach to access structurally related 5-hydroxy-1-methylpyrazole derivatives.
Q3: Are there any known reactions where 5-hydroxy-1-methylpyrazole derivatives serve as building blocks for more complex structures?
A: Research shows that 5-chloro-1-methylpyrazole-4-carboxaldehydes react with sodium azide in dimethyl sulfoxide to produce a mixture of two products: 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. [] This reaction highlights the potential of utilizing 5-hydroxy-1-methylpyrazole derivatives as starting materials in organic synthesis to generate structurally diverse compounds, including those with potentially valuable biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


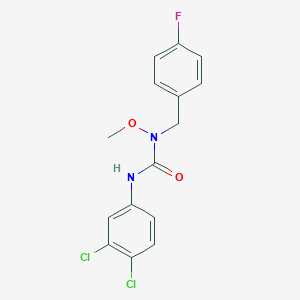
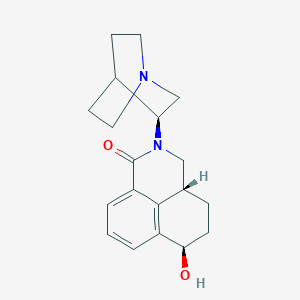
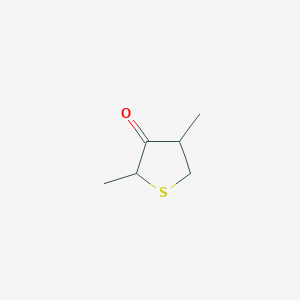
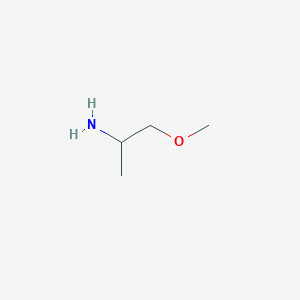
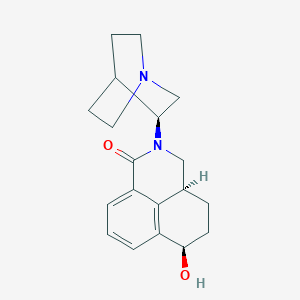
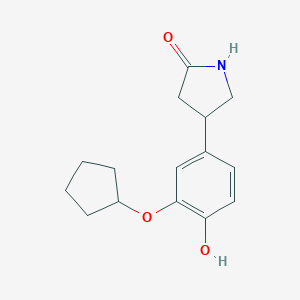
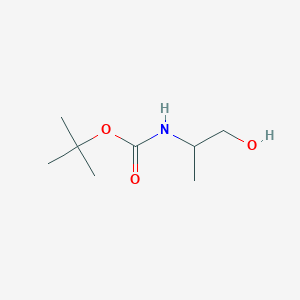
![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)
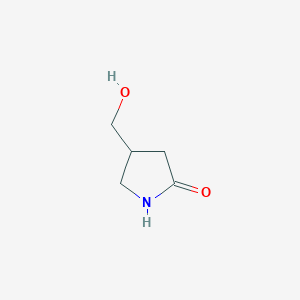
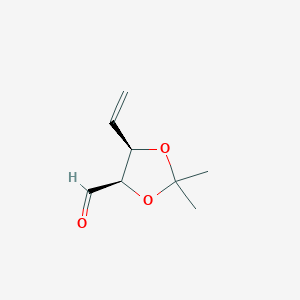
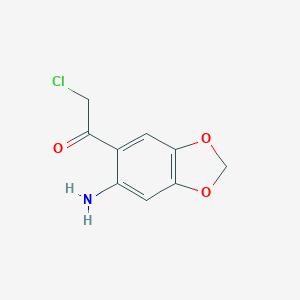
![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)
